Technical Dossier: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride
Technical Dossier: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride
The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists.
Strategic Utility in Heterocyclic Scaffold Design
CAS Number: 1148122-15-9 Molecular Formula: C₁₁H₆Cl₂N₂O Molecular Weight: 253.08 g/mol [1]
Executive Summary
6-Chloro-2-phenylpyrimidine-4-carbonyl chloride represents a high-value "bifunctional electrophile" in medicinal chemistry.[1] Its structural core features a pyrimidine ring substituted with a phenyl group at the C2 position, a reactive acyl chloride at C4, and a displaceable chloride at C6.
This specific substitution pattern allows for orthogonal functionalization .[1] The C4-acyl chloride is highly susceptible to acylation (amide/ester formation) under mild conditions, while the C6-chloride remains intact for subsequent nucleophilic aromatic substitution (
Chemical Identity & Structural Properties[1][2]
| Property | Specification |
| IUPAC Name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride |
| CAS Number | 1148122-15-9 |
| Precursor CAS | 913952-59-7 (6-Chloro-2-phenylpyrimidine-4-carboxylic acid) |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage | Inert atmosphere ( |
Structural Logic:
-
C2-Phenyl: Provides lipophilic bulk and
-stacking potential, common in kinase hinge-binding motifs.[1] -
C4-COCl: The "Soft" electrophile (Hard/Soft Acid Base theory context relative to C6) for immediate derivatization.[1]
-
C6-Cl: The "Hard" electrophile (pseudo-halide character) activated by the electron-deficient pyrimidine ring, reserved for late-stage diversification.[1]
Synthetic Protocol: Activation of the Core
The synthesis of the title compound is most reliably achieved via the activation of its carboxylic acid precursor, 6-chloro-2-phenylpyrimidine-4-carboxylic acid (CAS 913952-59-7).[1]
Mechanism of Activation
The transformation utilizes Thionyl Chloride (
Step-by-Step Experimental Procedure
Reagents:
-
Starting Material: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid (1.0 equiv)[1]
-
Reagent: Thionyl Chloride (
) (5.0 – 10.0 equiv, acts as solvent/reagent) -
Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)[1]
-
Solvent (Optional): Toluene or DCM (if not using neat
)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Charging: Charge the flask with the carboxylic acid precursor under inert atmosphere.
-
Addition: Add
carefully. If the substrate is not fully soluble, the reaction will proceed as a suspension initially. Add catalytic DMF.[1][2] -
Reaction: Heat the mixture to reflux (
). Evolution of and gas will be observed.[1][3][2][4]-
Critical Checkpoint: The reaction is complete when the evolution of gas ceases and the solution becomes clear (homogeneous). Typical time: 2–4 hours.[1]
-
-
Workup: Cool the mixture to room temperature. Remove excess
under reduced pressure (rotary evaporator with a base trap for acidic vapors). -
Azeotroping: To ensure complete removal of thionyl chloride, add anhydrous toluene (10 mL) and re-evaporate. Repeat twice.
-
Isolation: The resulting residue is the crude acid chloride.[1] It is typically used immediately in the next step without purification to avoid hydrolysis.[1]
Strategic Utilization: Orthogonal Functionalization
The power of this scaffold lies in the ability to react the C4 and C6 positions sequentially.[1]
Pathway A: C4-Amidation (The "Warhead")
The acid chloride reacts rapidly with primary or secondary amines.[1]
-
Conditions: Amine (1.0 eq),
or DIPEA (2.0 eq), DCM, . -
Selectivity: The C6-chloro group is stable under these mild conditions, preserving it for Step 2.[1]
Pathway B: C6-Diversification (The "Payload")
Once the C4 position is capped (e.g., as an amide), the C6-chloro group becomes the focus.
-
: React with aliphatic amines, alkoxides, or thiols. Requires heat (
) and a polar aprotic solvent (DMF, DMSO).[1] -
Suzuki Coupling: React with aryl boronic acids using
and to install a bi-aryl system.
Visualizing the Reaction Logic
Figure 1: The sequential functionalization strategy, leveraging the high reactivity of the acid chloride followed by the stability of the C6-chloride.
Handling & Safety Protocols (Self-Validating Systems)
Working with acid chlorides requires strict adherence to safety protocols to ensure operator safety and chemical integrity.[1]
| Hazard | Control Measure | Validation |
| Hydrolysis | Use anhydrous solvents (<50 ppm | Silver Nitrate Test: Dissolve a small aliquot in water/HNO3.[1] Immediate heavy precipitate indicates hydrolysis (Cl- release).[1] |
| Gas Evolution | pH Monitoring: Trap outlet gas should not turn wet pH paper red if scrubber is effective.[1] | |
| Exotherm | Reaction with amines is exothermic.[1] Add amine slowly at | Internal Temp Probe: Ensure temperature does not spike >10°C during addition. |
References
-
Chemical Identity: 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride. CAS Common Chemistry.[1] CAS RN: 1148122-15-9.[1][5]
-
Precursor Identity: 6-Chloro-2-phenylpyrimidine-4-carboxylic acid. BLD Pharm / ChemicalBook Database.[1] CAS RN: 913952-59-7.[1][6][7][8][9][10] Link
-
Mechanistic Grounding (Acid to Acid Chloride): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] Chapter 22: Carboxylic Acid Derivatives.
-
Synthetic Methodology (Thionyl Chloride Activation): Conversion of Carboxylic Acids to Acid Chlorides. Master Organic Chemistry. Link
-
Application in Drug Discovery (Pyrimidine Scaffolds): Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry, 2019. Link
Sources
- 1. 136518-02-0|6-Chloro-2-methylpyrimidine-4-carbonyl chloride|BLD Pharm [bldpharm.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1148122-15-9 Name: [xixisys.com]
- 6. 913952-59-7|6-Chloro-2-phenylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 6-Chloro-2-phenylpyrimidine-4-carboxylic acid913952-59-7, CasNo.913952-59-7 Shanghai Hanhong Scientific Co.,Ltd. China (Mainland) [hanhongchem.lookchem.com]
- 8. arctomsci.com [arctomsci.com]
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